molecular formula C19H19NO B15175351 (3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol

(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B15175351
M. Wt: 277.4 g/mol
InChI Key: VRKFWFAENCRCRF-UHFFFAOYSA-N
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Description

(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-phenylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-2-butanone
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

(3-Methyl-4-phenyl)phenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

(3-methyl-4-phenylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C19H19NO/c1-14-13-16(19(21)18-9-6-12-20(18)2)10-11-17(14)15-7-4-3-5-8-15/h3-13,19,21H,1-2H3

InChI Key

VRKFWFAENCRCRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CN2C)O)C3=CC=CC=C3

Origin of Product

United States

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